molecular formula C12H18ClN3O4S B8200514 (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride

(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No. B8200514
M. Wt: 335.81 g/mol
InChI Key: ZAEBEUHUVPKQHK-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O4S and its molecular weight is 335.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Synthesis : It is used in asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation to functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).

  • Pharmacological Effects : The active form of this compound exhibits antihypertensive effects and inhibits nimodipine binding to rat cardiac membrane homogenates (Ashimori et al., 1991).

  • Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride, related to this compound, is an efficient, inexpensive, and shelf-stable diazotransfer reagent that converts primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).

  • Preparation of Complexes : This compound can be used to prepare complexes with nickel(II) and copper(II) (Morgan et al., 1983).

  • Inhibition of Human Chymase : Synthesized 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones, which are derivatives of this compound, are potent inhibitors of human chymase (Tanaka et al., 2007).

  • Structural Characterization : It can be used in structural characterization of tin(IV) species and their interactions (Garoufis et al., 2015).

  • Rho-Kinase Inhibition : Analogs of this compound, like HA-1077, are potent Rho-kinase inhibitors with potential clinical applications in reducing intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).

  • Energetic Plasticizer : DAENP, an energetic plasticizer with high energy output, demonstrates compatibility with energetic binders like glycidyl azide polymer, and is related to this compound (Ghosh et al., 2012).

  • Antimicrobial and Anticancer Properties : 1-[4-(Substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, related to this compound, have been studied for antimicrobial and anticancer properties (Verma et al., 2015).

  • Synthesis of Arylsulfonyldiazomethanes : This compound is involved in the synthesis of arylsulfonyldiazomethanes and alkylsulfonyldiazomethanes (Leusen & Strating, 2010).

  • Leukemia Cell Differentiation : Inhibitors of myosin light chain kinase, such as ML-9 and ML-7, which are structurally related to this compound, induce differentiation of human leukemia cells (Makishima et al., 1991).

  • Synthesis of Diazepane Systems : A two-step approach to synthesize diazepane or diazocane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction involves compounds related to (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride (Banfi et al., 2007).

properties

IUPAC Name

(2R)-2-methyl-1-(2-nitrophenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.ClH/c1-10-9-13-7-4-8-14(10)20(18,19)12-6-3-2-5-11(12)15(16)17;/h2-3,5-6,10,13H,4,7-9H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBEUHUVPKQHK-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.81 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.